4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
The compound “4-fluoro-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is likely to be an organic compound containing several functional groups. These include a fluoro group, a methoxy group, a methyl group, a benzothiazole ring, and a benzohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole ring and the benzohydrazide group suggests that the compound may have a complex, multi-ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluoro group might make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Synthesis and Chemical Properties
One study discusses the synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, synthesized via microwave-aided hydrazinolysis followed by acylation using 4-fluorobenzoyl chloride at low temperature (Santosa et al., 2019). This highlights the importance of fluoro-substituted benzohydrazides in synthetic chemistry and their potential as intermediates for further chemical transformations.
Applications in Sensing and Imaging
Fluorophores derived from benzothiazole analogs, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, have been prepared and found applicable as fluorescent probes for sensing magnesium and zinc cations, as well as for pH sensing due to their sensitivity to pH changes and large fluorescence enhancement under basic conditions (Tanaka et al., 2001). This suggests potential research applications of 4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide in the development of new sensing materials for metal ions and pH.
Antitumor and Antimicrobial Properties
Compounds containing benzothiazole units have shown promise in antitumor and antimicrobial research. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and found potently cytotoxic in vitro against specific human breast cancer cell lines, while being inactive against other cancer and nonmalignant cell lines, indicating selective antitumor properties (Hutchinson et al., 2001). Furthermore, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have demonstrated promising analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007). These findings suggest potential research applications of the compound in exploring new antitumor and antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-3-8-12(22-2)13-14(9)23-16(18-13)20-19-15(21)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCHNQBEAKTUTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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